N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-5-(hydroxymethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-5-(hydroxymethyl)furan-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a furan ring substituted with a hydroxymethyl group and a carboxamide group, along with a cyclopentylmethyl group attached to a fluorophenyl ring. Its unique structure makes it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-5-(hydroxymethyl)furan-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the cyclopentylmethyl group: This step involves the reaction of cyclopentylmethyl bromide with 4-fluorophenyl magnesium bromide in the presence of a palladium catalyst to form 1-(4-fluorophenyl)cyclopentylmethane.
Furan ring formation: The next step involves the formation of the furan ring by reacting 2,5-dihydroxyfuran with formaldehyde under acidic conditions to yield 5-(hydroxymethyl)furan.
Coupling reaction: The final step involves coupling the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-5-(hydroxymethyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride in an aprotic solvent.
Major Products
Oxidation: 5-(carboxymethyl)furan-3-carboxamide.
Reduction: N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-5-(aminomethyl)furan-3-carboxamide.
Substitution: N-[[1-(4-aminophenyl)cyclopentyl]methyl]-5-(hydroxymethyl)furan-3-carboxamide.
Scientific Research Applications
N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-5-(hydroxymethyl)furan-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-5-(hydroxymethyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-5-(hydroxymethyl)furan-3-carboxamide can be compared with similar compounds such as:
N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-5-(hydroxymethyl)furan-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-5-(methoxymethyl)furan-3-carboxamide: Similar structure but with a methoxymethyl group instead of hydroxymethyl, which may influence its solubility and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-5-(hydroxymethyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c19-15-5-3-14(4-6-15)18(7-1-2-8-18)12-20-17(22)13-9-16(10-21)23-11-13/h3-6,9,11,21H,1-2,7-8,10,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCIIKBNYQPKFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=COC(=C2)CO)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.